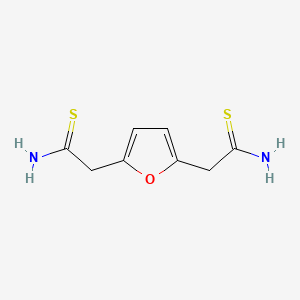
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, also known as Tropisetron, is a chemical compound used in scientific research. It belongs to the class of serotonin receptor antagonists and is primarily used to investigate the physiological and biochemical effects of serotonin in the body.
Mecanismo De Acción
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide works by blocking the action of serotonin on specific receptors in the body. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep, among other things. By blocking the action of serotonin, N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide can help researchers understand the role of serotonin in these processes.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to reduce the release of dopamine in the brain, which may be why it is effective in treating nausea and vomiting. It has also been shown to have a positive effect on mood and anxiety levels in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is that it is a selective serotonin receptor antagonist, which means that it only blocks the action of serotonin on specific receptors in the body. This makes it a useful tool for studying the role of serotonin in specific physiological and biochemical processes. However, one limitation of using N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research involving N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use in the treatment of addiction, as it has been shown to reduce the release of dopamine in the brain. Additionally, researchers may investigate the potential of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in treating other conditions such as migraines and irritable bowel syndrome.
Conclusion
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound used in scientific research to investigate the role of serotonin in the body. It is a selective serotonin receptor antagonist, which makes it a useful tool for studying the physiological and biochemical effects of serotonin on the body. While it has a number of advantages for lab experiments, researchers must be aware of its potential off-target effects. There are a number of future directions for research involving N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, including its potential use in the treatment of mood disorders and addiction.
Métodos De Síntesis
The synthesis of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide involves the reaction of 2-tert-butylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is primarily used in scientific research to investigate the role of serotonin in the body. It is a selective serotonin receptor antagonist, which means that it blocks the action of serotonin on specific receptors in the body. This makes it an important tool for studying the physiological and biochemical effects of serotonin on the body.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)15-10-6-7-11-16(15)20-18(21)13-14-9-5-8-12-17(14)22-4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWILQLPUTWUZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7015196 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)




![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)